Dioctanoyl peroxide Dioctanoyl peroxide Straw-colored liquid; sharp odor.
Brand Name: Vulcanchem
CAS No.: 762-16-3
VCID: VC3764777
InChI: InChI=1S/C16H30O4/c1-3-5-7-9-11-13-15(17)19-20-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3
SMILES: CCCCCCCC(=O)OOC(=O)CCCCCCC
Molecular Formula: C16H30O4
Molecular Weight: 286.41 g/mol

Dioctanoyl peroxide

CAS No.: 762-16-3

Cat. No.: VC3764777

Molecular Formula: C16H30O4

Molecular Weight: 286.41 g/mol

* For research use only. Not for human or veterinary use.

Dioctanoyl peroxide - 762-16-3

Specification

CAS No. 762-16-3
Molecular Formula C16H30O4
Molecular Weight 286.41 g/mol
IUPAC Name octanoyl octaneperoxoate
Standard InChI InChI=1S/C16H30O4/c1-3-5-7-9-11-13-15(17)19-20-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3
Standard InChI Key SRSFOMHQIATOFV-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)OOC(=O)CCCCCCC
Canonical SMILES CCCCCCCC(=O)OOC(=O)CCCCCCC
Melting Point 29 °C

Introduction

Physical and Chemical Properties

Dioctanoyl peroxide exhibits specific physical and chemical properties that determine its behavior in various applications. Understanding these properties is essential for its safe handling and effective utilization.

Basic Physical Properties

Dioctanoyl peroxide is typically found as a white solid or oily liquid at room temperature, depending on the purity and exact conditions. The compound has a distinct odor characteristic of organic peroxides. The following table summarizes its key physical properties:

PropertyValue
CAS Number762-16-3
Molecular FormulaC₁₆H₃₀O₄
Molecular Weight286.407 g/mol
Density0.955 g/cm³
Melting Point29°C
Boiling Point353.5°C at 760 mmHg
Flash Point149.3°C
Physical StateWhite solid or oily liquid (at room temperature)

These physical properties indicate that dioctanoyl peroxide has a moderate molecular weight compared to other organic peroxides, with a melting point slightly above room temperature. The relatively high boiling and flash points suggest that the compound has some degree of thermal stability compared to more volatile peroxides, though proper safety precautions must still be observed due to its peroxide nature .

Chemical Characteristics

Chemically, dioctanoyl peroxide is characterized by its peroxide linkage (R-O-O-R), which is responsible for most of its chemical behavior. This peroxide bond is relatively weak compared to other chemical bonds, with a bond dissociation energy of approximately 30-40 kcal/mol, making it susceptible to homolytic cleavage under various conditions such as heat, light, or catalytic influence.

The compound's reactivity is primarily due to this weak O-O bond, which can readily break to form free radicals. These free radicals are highly reactive species that can initiate various chemical reactions, particularly polymerization of vinyl monomers. The octanoyl chains attached to the peroxide group contribute to the compound's lipophilicity and influence its solubility in various solvents, typically making it more soluble in non-polar organic solvents than in water.

Synthesis and Preparation Methods

The synthesis of dioctanoyl peroxide typically follows established methods for preparing diacyl peroxides, with specific adaptations for the octanoyl groups. Several approaches can be employed, each with its advantages and considerations.

Laboratory Synthesis

The most common laboratory method for synthesizing dioctanoyl peroxide involves the reaction of octanoyl chloride with hydrogen peroxide in the presence of a base. This reaction proceeds via nucleophilic acyl substitution, where the hydrogen peroxide attacks the carbonyl carbon of octanoyl chloride, resulting in the formation of the peroxide linkage.

The general reaction can be represented as:

2 C₇H₁₅COCl + H₂O₂ + 2 NaOH → C₇H₁₅CO-O-O-COC₇H₁₅ + 2 NaCl + 2 H₂O

This synthesis typically requires careful control of reaction conditions, including:

  • Temperature control (usually at or below 0°C) to prevent decomposition of the peroxide product

  • Dropwise addition of reagents to manage the exothermic nature of the reaction

  • pH control to optimize the reaction efficiency

  • Use of appropriate solvents that don't react with peroxides (typically dichloromethane or diethyl ether)

The reaction mixture usually requires purification steps such as washing, drying, and careful solvent removal under reduced pressure at low temperatures to prevent decomposition of the peroxide product.

Industrial Production

For industrial-scale production, modified approaches that prioritize safety, efficiency, and cost-effectiveness are employed. These may include continuous flow processes that minimize the accumulation of potentially hazardous concentrations of the peroxide, as well as specialized equipment designed to handle peroxide chemistry safely.

Industrial production may also employ alternative synthesis routes, such as the direct oxidation of dioctanoyl anhydride or the use of other peroxide-transfer reagents that offer improved safety profiles compared to concentrated hydrogen peroxide.

Chemical Reactions and Mechanisms

Dioctanoyl peroxide participates in several types of chemical reactions, primarily driven by the reactivity of its peroxide bond. Understanding these reactions is crucial for its applications in various fields.

Homolytic Cleavage and Radical Formation

The most characteristic reaction of dioctanoyl peroxide is the homolytic cleavage of the O-O bond, which typically occurs upon heating or exposure to UV radiation. This cleavage results in the formation of two octanoyloxy radicals:

C₇H₁₅CO-O-O-COC₇H₁₅ → 2 C₇H₁₅CO-O-

These octanoyloxy radicals are highly reactive and can further decompose through decarboxylation to form heptyl radicals and carbon dioxide:

C₇H₁₅CO-O- → C₇H₁₅- + CO₂

This radical generation process is fundamental to many of the compound's applications, particularly in initiating polymerization reactions.

Redox Reactions

As an organic peroxide, dioctanoyl peroxide can participate in redox reactions, acting as an oxidizing agent. It can oxidize various substrates, including:

  • Unsaturated hydrocarbons (resulting in epoxidation)

  • Alcohols (resulting in aldehydes or ketones)

  • Amines (resulting in hydroxylamines or nitroso compounds)

  • Sulfides (resulting in sulfoxides or sulfones)

These oxidation reactions typically involve the transfer of oxygen from the peroxide to the substrate, accompanied by the reduction of the peroxide moiety.

Polymerization Initiation

One of the most important reactions of dioctanoyl peroxide is the initiation of free radical polymerization. The radicals generated from its decomposition can add to vinyl monomers, creating a new radical species that propagates the chain reaction:

C₇H₁₅- + CH₂=CHX → C₇H₁₅-CH₂-C- HX

This process is the basis for its use as a polymerization initiator in various industrial applications.

Applications

Dioctanoyl peroxide finds applications across multiple fields due to its unique chemical properties, particularly its ability to generate free radicals in a controlled manner.

Industrial Applications

In industrial settings, dioctanoyl peroxide serves several important functions:

Polymer Production

As a free-radical initiator, dioctanoyl peroxide is used in the production of various polymers, including:

  • Low-density polyethylene (LDPE)

  • Polystyrene

  • Poly(vinyl acetate)

  • Various copolymers

The following table summarizes typical polymerization conditions when using dioctanoyl peroxide:

Polymer TypeMonomer(s)Temperature Range (°C)Initiator Concentration (wt%)Typical Properties of Resulting Polymer
LDPEEthylene70-900.1-0.5Flexible, moderate tensile strength
PolystyreneStyrene60-800.2-1.0Rigid, transparent, brittle
Poly(vinyl acetate)Vinyl acetate50-700.3-0.8Adhesive properties, water-soluble
Styrene-butadiene copolymerStyrene, Butadiene65-850.2-0.6Elastic, impact-resistant

The decomposition of dioctanoyl peroxide at these temperatures provides a steady supply of free radicals, facilitating controlled polymerization reactions that yield polymers with desired molecular weights and properties.

Curing Agent for Resins

Dioctanoyl peroxide serves as an effective curing agent for various resin systems, including unsaturated polyester resins and vinyl ester resins. In these applications, the free radicals generated by the peroxide initiate cross-linking reactions between polymer chains, resulting in the formation of three-dimensional networks with enhanced mechanical and thermal properties.

Coating and Adhesive Formulations

The compound is incorporated into coating and adhesive formulations to promote curing and improve adhesion properties. The free radicals generated can facilitate the cross-linking of coating components, resulting in films with enhanced durability, chemical resistance, and adhesion to substrates.

Scientific Research Applications

In scientific research, dioctanoyl peroxide serves as a valuable tool for studying various chemical and biological phenomena:

Radical Chemistry Studies

As a relatively stable source of free radicals, dioctanoyl peroxide is used in fundamental studies of radical reaction mechanisms, kinetics, and thermodynamics. Researchers use it to generate radicals under controlled conditions, allowing investigation of radical-mediated transformations in organic chemistry.

Oxidative Stress Research

In biological research, dioctanoyl peroxide is employed to study oxidative stress and its effects on cellular systems. The compound generates reactive oxygen species (ROS), which can lead to oxidative damage in cells. This makes it useful for investigating:

  • Cellular responses to oxidative stress

  • Protective mechanisms against ROS damage

  • The role of oxidative stress in various pathological conditions

  • Antioxidant efficacy in neutralizing ROS

Analytical Chemistry Applications

The compound is used in various analytical chemistry applications, such as:

  • Determination of antioxidant capacity in food and biological samples

  • Radical-based derivatization methods for improving detectability of analytes

  • Development of sensors for peroxide detection

Biological Applications

The biological applications of dioctanoyl peroxide primarily center around its ability to generate reactive oxygen species and influence cellular processes:

Cell Signaling Studies

Researchers use dioctanoyl peroxide to investigate cell signaling pathways that respond to oxidative stress, such as:

  • MAPK (Mitogen-Activated Protein Kinase) pathways

  • NF-κB (Nuclear Factor kappa B) signaling

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) activation

  • JNK (c-Jun N-terminal kinase) signaling

The controlled generation of ROS using dioctanoyl peroxide allows for the examination of how these signaling pathways respond to oxidative challenges.

Comparison with Similar Compounds

To better understand the characteristics of dioctanoyl peroxide, it is useful to compare it with other organic peroxides that share similar structures or applications.

Comparison with Other Diacyl Peroxides

The following table compares dioctanoyl peroxide with other diacyl peroxides:

PeroxideMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)SADT (°C)Primary Applications
Dioctanoyl peroxideC₁₆H₃₀O₄286.4129Not availablePolymerization initiator, oxidative stress studies
Dibenzoyl peroxideC₁₄H₁₀O₄242.24103-10680.0Acne treatment, polymerization initiator
Diacetyl peroxideC₄H₆O₄118.10Decomposes35.0Laboratory reagent, polymerization initiator
Dilauroyl peroxideC₂₄H₄₆O₄398.6253-55Not availablePolymerization at elevated temperatures

This comparison reveals that dioctanoyl peroxide offers a balance between the high reactivity of shorter-chain peroxides (like diacetyl peroxide) and the increased thermal stability of longer-chain peroxides (like dilauroyl peroxide). This intermediate position makes it suitable for applications requiring moderate decomposition temperatures and controlled radical generation .

Comparison with Other Classes of Peroxides

Comparing dioctanoyl peroxide with other classes of organic peroxides provides insight into its relative reactivity and applications:

Peroxide ClassExampleDecompositionTypical ApplicationsSafety Considerations
Diacyl peroxidesDioctanoyl peroxideModerate temperaturePolymerization initiatorShock and heat sensitive
Dialkyl peroxidesDi-tert-butyl peroxideHigher temperatureHigh-temperature polymerizationMore thermally stable
Peroxy esterstert-Butyl peroxybenzoateIntermediate temperatureVinyl polymerizationSensitive to contamination
Hydroperoxidestert-Butyl hydroperoxideVaries with catalystsEpoxidation, oxidationPowerful oxidizers

This comparison highlights that diacyl peroxides like dioctanoyl peroxide typically decompose at moderate temperatures, making them suitable for applications where controlled radical generation at intermediate temperatures is desired .

Current Research and Future Directions

Research involving dioctanoyl peroxide continues to expand our understanding of its properties and potential applications. Current research directions include:

Advanced Polymerization Technologies

Researchers are exploring the use of dioctanoyl peroxide in advanced polymerization technologies, including:

  • Controlled radical polymerization techniques that allow for better control over polymer architecture

  • Emulsion polymerization systems that utilize the compound's balance of hydrophobicity and reactivity

  • Development of novel polymer composites with enhanced properties

These investigations aim to expand the range of polymeric materials that can be synthesized using dioctanoyl peroxide as an initiator, potentially leading to new materials with improved performance characteristics.

Biological Research Applications

In the biological sciences, current research with dioctanoyl peroxide focuses on:

  • Detailed mapping of cellular responses to oxidative stress

  • Investigation of the role of oxidative stress in various disease states

  • Development of more targeted approaches to oxidative stress-related therapies

  • Refinement of methodologies for studying redox biology

The compound's ability to generate controlled levels of oxidative stress makes it a valuable tool for these investigations, contributing to our understanding of fundamental biological processes and potential therapeutic approaches.

Green Chemistry Approaches

Research is also being conducted on more environmentally friendly approaches to using dioctanoyl peroxide, including:

  • Development of solvent-free or water-based systems

  • Reduction of peroxide concentrations while maintaining efficacy

  • Recovery and recycling of peroxide decomposition products

  • Creation of more energy-efficient processes that utilize the compound

These green chemistry initiatives aim to reduce the environmental impact of processes that utilize dioctanoyl peroxide while maintaining or improving their performance.

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